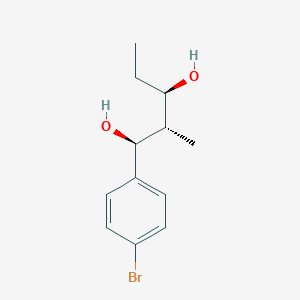
(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol is a chiral organic compound that features a bromophenyl group attached to a pentane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the bromination of a suitable precursor followed by a series of reduction and substitution reactions to introduce the hydroxyl groups and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the bromophenyl group can produce a phenyl group.
Scientific Research Applications
(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and stereochemical effects on biological activity.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol
- (1S,2S,3R)-1-(4-Chlorophenyl)-2-methylpentane-1,3-diol
- (1S,2S,3R)-1-(4-Bromophenyl)-2-ethylpentane-1,3-diol
Uniqueness
(1S,2S,3R)-1-(4-Bromophenyl)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry and the presence of both a bromophenyl group and two hydroxyl groups. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
918798-99-9 |
|---|---|
Molecular Formula |
C12H17BrO2 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
(1S,2S,3R)-1-(4-bromophenyl)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C12H17BrO2/c1-3-11(14)8(2)12(15)9-4-6-10(13)7-5-9/h4-8,11-12,14-15H,3H2,1-2H3/t8-,11+,12-/m0/s1 |
InChI Key |
FBVHSOKKSNXBJC-AXTRIDKLSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)Br)O)O |
Canonical SMILES |
CCC(C(C)C(C1=CC=C(C=C1)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















